Cas no 2138510-69-5 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester)
1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester
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- Inchi: 1S/C11H19N3O3/c1-5-17-10(15)8-9(13-14-12-8)11(2,3)6-7-16-4/h5-7H2,1-4H3,(H,12,13,14)
- InChI Key: LAZFLSNHUZAWFC-UHFFFAOYSA-N
- SMILES: N1C(C(OCC)=O)=C(C(C)(C)CCOC)N=N1
1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786512-0.05g |
ethyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-69-5 | 95% | 0.05g |
$1696.0 | 2024-05-22 | |
| Enamine | EN300-786512-0.1g |
ethyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-69-5 | 95% | 0.1g |
$1777.0 | 2024-05-22 | |
| Enamine | EN300-786512-0.25g |
ethyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-69-5 | 95% | 0.25g |
$1858.0 | 2024-05-22 | |
| Enamine | EN300-786512-0.5g |
ethyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-69-5 | 95% | 0.5g |
$1938.0 | 2024-05-22 | |
| Enamine | EN300-786512-1.0g |
ethyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-69-5 | 95% | 1.0g |
$2019.0 | 2024-05-22 | |
| Enamine | EN300-786512-2.5g |
ethyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-69-5 | 95% | 2.5g |
$3957.0 | 2024-05-22 | |
| Enamine | EN300-786512-5.0g |
ethyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-69-5 | 95% | 5.0g |
$5854.0 | 2024-05-22 | |
| Enamine | EN300-786512-10.0g |
ethyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-69-5 | 95% | 10.0g |
$8680.0 | 2024-05-22 |
1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester
Recent Advances in the Study of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester (CAS: 2138510-69-5)
The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester (CAS: 2138510-69-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry, owing to their versatile pharmacological properties. The specific substitution pattern in 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester, including the methoxy and dimethylpropyl groups, has been shown to enhance its bioavailability and target specificity. Researchers have employed advanced synthetic methodologies, such as click chemistry, to efficiently produce this compound and its analogs, enabling further exploration of its biological activities.
In vitro and in vivo studies have demonstrated that this compound exhibits promising activity against a range of biological targets. For instance, it has been shown to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate that it may possess antimicrobial properties, making it a candidate for further investigation in the context of antibiotic resistance.
The mechanistic studies of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester have revealed its ability to modulate specific signaling pathways, including those related to cell proliferation and apoptosis. These findings have sparked interest in its potential use as an anticancer agent, with ongoing research focusing on optimizing its pharmacokinetic and pharmacodynamic profiles.
Despite these promising results, challenges remain in the development of this compound for clinical use. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further structural modifications and preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate the findings into therapeutic applications.
In conclusion, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, ethyl ester represents a promising scaffold for drug discovery, with diverse biological activities and potential therapeutic applications. Continued research into its mechanism of action, optimization of its chemical structure, and evaluation of its safety and efficacy will be critical in advancing this compound toward clinical development.
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